molecular formula C16H17ClN2O3S B2378538 1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 941067-03-4

1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2378538
CAS No.: 941067-03-4
M. Wt: 352.83
InChI Key: MQHYVFNWMVPSLJ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyrrolidine sulfonyl group, and a dihydropyridinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine sulfonyl chloride, which is then reacted with a chlorophenylmethyl derivative. The final step involves the cyclization of the intermediate to form the dihydropyridinone core under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, fully saturated pyridinones, and various substituted derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one: shares similarities with other pyrrolidine and dihydropyridinone derivatives.

    Pyrrolidine-2-one: Another compound with a pyrrolidine ring, but lacking the chlorophenyl and sulfonyl groups.

    Dihydropyridinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a synthetic derivative with potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, enzyme inhibition, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H23ClN4O3SC_{21}H_{23}ClN_{4}O_{3}S. The structure features a pyrrolidine sulfonyl group attached to a dihydropyridine core, which is known for various biological activities.

Antibacterial Activity

Research has shown that derivatives of compounds similar to This compound exhibit significant antibacterial properties. In a study, synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying efficacy against other bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

Compound IDBacterial StrainZone of Inhibition (mm)IC50 (µM)
7lSalmonella typhi152.14 ± 0.003
7mBacillus subtilis180.63 ± 0.001
7nE. coli102.17 ± 0.006
7oStaphylococcus aureus121.13 ± 0.003

These findings indicate that modifications to the sulfonamide structure can enhance antibacterial potency.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity against urease, which plays a critical role in various physiological processes.

Table 2: Enzyme Inhibition Data

Compound IDEnzymeIC50 (µM)
7lAcetylcholinesterase (AChE)21.25 ± 0.15
7mUrease2.14 ± 0.002

These results suggest that the compound could serve as a lead for developing new enzyme inhibitors for therapeutic applications.

Anticancer Activity

Preliminary studies have indicated potential anticancer activity associated with dihydropyridine derivatives. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Antibacterial Properties : A group of synthesized compounds was tested against multiple bacterial strains, revealing that certain modifications enhanced their antibacterial activity significantly.
  • Enzyme Interaction Studies : Docking studies have illustrated how these compounds interact with target enzymes at the molecular level, providing insights into their mechanism of action.
  • Cancer Cell Line Testing : Compounds were tested on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-14-5-3-13(4-6-14)11-18-12-15(7-8-16(18)20)23(21,22)19-9-1-2-10-19/h3-8,12H,1-2,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHYVFNWMVPSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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